molecular formula C51H88O6 B3026209 13-Dimyristoyl-2-Eicosapentaenoyl Glycerol

13-Dimyristoyl-2-Eicosapentaenoyl Glycerol

Katalognummer: B3026209
Molekulargewicht: 797.2 g/mol
InChI-Schlüssel: DCHPLFCAGMMTDL-BTSXPGEXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a synthetic ester derivative of eicosapentaenoic acid (EPA), a polyunsaturated fatty acid (PUFA) with five cis-configured double bonds at positions 5, 8, 11, 14, and 17 . The ester moiety comprises two 1-oxotetradecyl (myristoyl) chains linked via ether bonds to an ethyl backbone. While EPA itself is a precursor to anti-inflammatory eicosanoids and an endogenous agonist for peroxisome proliferator-activated receptor delta (PPAR-δ) , the functionalization with myristoyl groups suggests applications in drug delivery or lipid-based formulations requiring sustained release .

Eigenschaften

IUPAC Name

1,3-di(tetradecanoyloxy)propan-2-yl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H88O6/c1-4-7-10-13-16-19-22-23-24-25-26-27-30-33-36-39-42-45-51(54)57-48(46-55-49(52)43-40-37-34-31-28-20-17-14-11-8-5-2)47-56-50(53)44-41-38-35-32-29-21-18-15-12-9-6-3/h7,10,16,19,23-24,26-27,33,36,48H,4-6,8-9,11-15,17-18,20-22,25,28-32,34-35,37-47H2,1-3H3/b10-7-,19-16-,24-23-,27-26-,36-33-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHPLFCAGMMTDL-BTSXPGEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H88O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

797.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(14:0/20:5(5Z,8Z,11Z,14Z,17Z)/14:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042841
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Wirkmechanismus

Biologische Aktivität

5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid (EPA) is a polyunsaturated omega-3 fatty acid primarily found in marine oils. This compound is recognized for its significant biological activities and therapeutic potential in various health conditions. The specific ester form, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester, enhances the bioavailability and efficacy of EPA.

Chemical Structure and Properties

  • Molecular Formula : C20H30O2
  • Molecular Weight : 302.45 g/mol
  • CAS Number : 10417-94-4

The structure features a long-chain fatty acid backbone with multiple double bonds (5Z, 8Z, 11Z, 14Z, 17Z configuration), essential for its biological activity.

Anti-inflammatory Effects

EPA exhibits potent anti-inflammatory properties. It serves as a precursor to various anti-inflammatory mediators such as resolvins and protectins. Studies have shown that EPA can significantly reduce pro-inflammatory cytokine levels and enhance the resolution of inflammation in conditions such as colitis.

Case Study : A study involving murine models of colitis demonstrated that administration of EPA-derived metabolites accelerated healing by inhibiting transient receptor potential vanilloid (TRPV) channel activity. This led to reduced edema and leukocyte infiltration in inflamed tissues .

Cardiovascular Benefits

Research indicates that EPA contributes to cardiovascular health by lowering triglyceride levels and improving endothelial function. It is known to reduce platelet aggregation and decrease the risk of thrombus formation.

Clinical Findings : A clinical trial assessed the effects of EPA supplementation on patients with hypertriglyceridemia. Results showed a significant reduction in triglyceride levels after treatment with EPA ethyl esters .

Neuroprotective Properties

EPA has been linked to neuroprotective effects, particularly in neurodegenerative diseases. Its ability to modulate inflammatory pathways in the brain suggests potential benefits in conditions like Alzheimer's disease.

Research Insight : A study highlighted the neuroprotective role of EPA in reducing amyloid-beta toxicity and promoting neuronal survival through modulation of inflammatory responses .

Lipid Mediator Production

EPA is metabolized into specialized pro-resolving mediators (SPMs), which play critical roles in resolving inflammation. These include:

  • Resolvins : Promote the clearance of inflammatory cells.
  • Protectins : Protect tissues from damage during inflammatory responses.

Modulation of Gene Expression

EPA influences gene expression related to lipid metabolism and inflammation through its action on peroxisome proliferator-activated receptors (PPARs). This modulation helps regulate lipid profiles and inflammatory processes at the cellular level.

Bioavailability and Formulation

The bioavailability of EPA can be affected by dietary factors. Recent advancements in formulation technologies have improved the absorption rates of EPA supplements. For instance, new lipid-based formulations have shown enhanced bioavailability compared to traditional delivery methods .

Formulation Type Bioavailability (%) Effect on Triglycerides
Traditional Fish OilLowModerate reduction
Advanced Lipid TechnologiesHighSignificant reduction

Wissenschaftliche Forschungsanwendungen

Biochemical Properties and Mechanism of Action

Eicosapentaenoic acid is involved in the biosynthesis of various eicosanoids, which are signaling molecules that play critical roles in inflammation and immune responses. The anti-inflammatory effects of EPA are primarily attributed to its ability to compete with arachidonic acid for metabolism by cyclooxygenase and lipoxygenase enzymes. This competition leads to the production of less inflammatory eicosanoids such as leukotriene B5 and thromboxane A3 instead of their pro-inflammatory counterparts derived from arachidonic acid .

Therapeutic Applications

Cardiovascular Health:
EPA has been extensively studied for its cardioprotective effects. It helps lower triglyceride levels and reduce the risk of cardiovascular diseases. Ethyl eicosapentaenoic acid (E-EPA), a pharmaceutical formulation of EPA, has been approved by the FDA for treating severe hypertriglyceridemia . Clinical trials have demonstrated that E-EPA significantly reduces triglyceride levels while improving overall lipid profiles.

Anti-inflammatory Effects:
The compound exhibits potent anti-inflammatory properties, making it beneficial in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Research indicates that EPA can modulate immune responses and reduce markers of inflammation in various clinical settings .

Mental Health:
Emerging studies suggest a positive correlation between EPA intake and mental health outcomes. It has been linked to reduced symptoms of depression and anxiety, potentially due to its role in neuroinflammation and neurotransmitter regulation .

Nutritional Applications

EPA is commonly found in fish oils and certain algae, making it an essential component of dietary supplements aimed at promoting overall health. Its incorporation into functional foods is also being explored as a means to enhance the nutritional profile of various products.

Research Case Studies

Study Findings Reference
Clinical Trial on E-EPASignificant reduction in triglycerides in patients with severe hypertriglyceridemia
Anti-inflammatory StudyReduction in inflammatory markers in rheumatoid arthritis patients after EPA supplementation
Mental Health StudyImprovement in depressive symptoms with increased EPA intake

Vergleich Mit ähnlichen Verbindungen

Research Findings and Clinical Relevance

  • PPAR-δ Activation: EPA and 15S-hydroxy-eicosatetraenoic acid bind PPAR-δ with EC₅₀ values in the nanomolar range, influencing lipid metabolism and inflammation .
  • Disease Biomarkers : EPA esters (e.g., TG18:1/24:0/20:5) are downregulated in polycystic ovary syndrome (PCOS), suggesting lipid dysregulation .
  • Synthetic Challenges : The target compound’s branched ester structure requires precise regioselective synthesis to avoid isomerization of double bonds .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for structural confirmation and purity assessment of this EPA-derived diester?

  • Methodology:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm the positions of double bonds (5Z,8Z,11Z,14Z,17Z) and ester linkages. Compare spectral data with EPA ethyl ester derivatives (e.g., shifts for ω-3 fatty acid protons at δ 0.97–1.01 ppm for terminal methyl groups) .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (210–225 nm for conjugated double bonds) to assess purity ≥98%. Ethanol solutions are stable at -20°C for ≥2 years, but solvent evaporation under nitrogen is advised for solvent replacement .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight (expected ~794.5 g/mol based on C20:5 EPA backbone + two tetradecanoyloxy groups).

Q. How can researchers optimize synthesis protocols for this diester to minimize isomerization?

  • Key Considerations:

  • Use low-temperature conditions (<4°C) during esterification to prevent double-bond migration.
  • Catalytic methods: Avoid acidic catalysts; instead, employ lipase-mediated esterification (e.g., Candida antarctica lipase B) for regioselective acylation of the glycerol backbone .
  • Purification: Silica gel chromatography with hexane:ethyl acetate gradients (9:1 to 7:3) effectively separates isomers. Monitor by thin-layer chromatography (TLC) with iodine staining .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported anti-inflammatory effects of EPA diesters across in vitro vs. in vivo models?

  • Data Contradiction Analysis:

  • Dosage Discrepancies: In vitro studies often use 5–25 µM concentrations (e.g., inhibition of pro-inflammatory cytokines), while in vivo doses (e.g., 1 g/kg in rats) may not translate linearly due to bioavailability differences. Adjust for metabolic clearance using pharmacokinetic modeling .
  • Model System Limitations: Primary macrophages (in vitro) may lack systemic feedback mechanisms present in whole organisms. Combine with tissue-specific knockout models (e.g., PPARγ-/- mice) to isolate pathways .
  • Metabolite Interference: Diester hydrolysis in vivo releases free EPA and tetradecanoic acid. Quantify metabolites via LC-MS/MS to distinguish direct vs. indirect effects .

Q. How does the diester’s stability in biological matrices impact experimental reproducibility?

  • Methodological Optimization:

  • Storage Conditions: Ethanol solutions stored at -20°C retain stability for ≥2 years, but repeated freeze-thaw cycles degrade ester bonds. Aliquot samples to minimize exposure .
  • Solvent Compatibility: Avoid aqueous buffers with pH >8, which hydrolyze esters. Use inert solvents (e.g., DMSO) for cell culture studies, ensuring final solvent concentration ≤0.1% .
  • In Vivo Administration: For oral dosing, encapsulate in lipid-based nanoemulsions to enhance absorption and reduce first-pass metabolism .

Q. What mechanistic studies elucidate the diester’s dual role in PPARγ activation and Nrf2-dependent antioxidant pathways?

  • Experimental Design:

  • Gene Silencing: Use siRNA knockdown in hepatocytes or adipocytes to dissect PPARγ vs. Nrf2 contributions to lipid oxidation and ROS scavenging. Measure EC50 for PPARγ activation (~200 nM) and compare to resolvin-E1 pathways .
  • Transcriptomics: RNA-seq of liver tissue from high-fat diet (HFD) rats treated with the diester can identify upregulated antioxidant genes (e.g., HO-1, NQO1) under Nrf2 regulation .
  • Structural Analog Testing: Compare activity with methyl/ethyl EPA esters (e.g., 2734-47-6) to determine if acyl chain length or esterification sites modulate pathway specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
13-Dimyristoyl-2-Eicosapentaenoyl Glycerol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
13-Dimyristoyl-2-Eicosapentaenoyl Glycerol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.